4-(4,6-Dimethoxypyrimidin-2-yl)morpholine is a chemical compound that belongs to the class of morpholines, which are characterized by a morpholine ring structure. This compound features a pyrimidine moiety with two methoxy groups at positions 4 and 6, contributing to its unique chemical properties. The compound is notable for its potential applications in medicinal chemistry and as a synthetic intermediate in the production of complex organic molecules.
The compound can be synthesized from readily available precursors, primarily through reactions involving 4,6-dimethoxypyrimidine and morpholine. Various methods have been documented for its synthesis, indicating its relevance in both academic and industrial settings.
4-(4,6-Dimethoxypyrimidin-2-yl)morpholine is classified under:
The synthesis of 4-(4,6-Dimethoxypyrimidin-2-yl)morpholine typically involves the following steps:
The synthesis can be carried out on both laboratory and industrial scales. In industrial settings, continuous flow reactors are utilized to enhance efficiency and yield, while purification methods such as crystallization or chromatography are employed to achieve high purity of the final product.
The molecular formula of 4-(4,6-Dimethoxypyrimidin-2-yl)morpholine is , with a molecular weight of approximately 225.24 g/mol. The structure consists of a morpholine ring bonded to a pyrimidine ring substituted with two methoxy groups.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 225.24 g/mol |
IUPAC Name | 4-(4,6-dimethoxypyrimidin-2-yl)morpholine |
InChI Key | ZCZLNLCJWCVDPX-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=NC(=N1)N2CCOCC2)OC |
4-(4,6-Dimethoxypyrimidin-2-yl)morpholine can undergo several types of chemical reactions:
The specific reagents and conditions for these reactions include:
The compound's stability and reactivity profile make it suitable for various applications in organic synthesis and medicinal chemistry.
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: